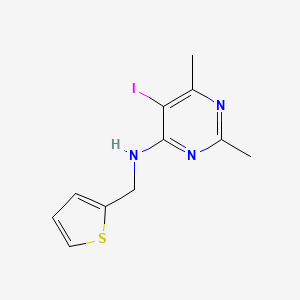
5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine, also known as ITMP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. ITMP belongs to the class of pyrimidine derivatives and has a molecular weight of 384.3 g/mol.
Wirkmechanismus
The exact mechanism of action of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine is not fully understood. However, it has been proposed that 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine inhibits the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer cell growth. 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine has also been shown to inhibit the growth of cancer cells, which can potentially lead to the development of new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine for lab experiments is its potential therapeutic applications. 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to have anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine. One potential direction is to further investigate its mechanism of action. Understanding the exact mechanism of action of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine could lead to the development of more effective drugs. Another potential direction is to study the pharmacokinetics of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine. Understanding how 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine is metabolized and eliminated from the body could help to optimize its therapeutic potential. Finally, more studies are needed to investigate the potential therapeutic applications of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine, including its use in the treatment of inflammatory diseases and cancer.
Synthesemethoden
The synthesis of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine involves the reaction of 5-iodo-2,6-dimethylpyrimidin-4-amine with 2-thienylmethylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon and a base such as sodium carbonate. The resulting product is then purified using column chromatography to obtain pure 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine.
Wissenschaftliche Forschungsanwendungen
5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory and anti-tumor properties. 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
5-iodo-2,6-dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3S/c1-7-10(12)11(15-8(2)14-7)13-6-9-4-3-5-16-9/h3-5H,6H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXJQAVUUFFASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NCC2=CC=CS2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide](/img/structure/B2785196.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2785197.png)

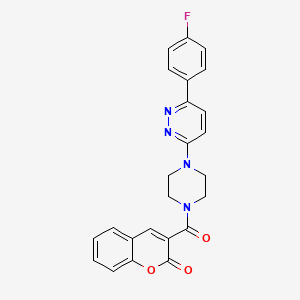
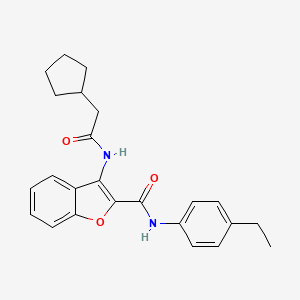
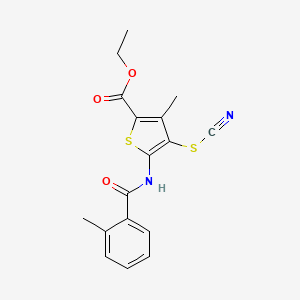
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylphenyl)sulfonylpiperazine](/img/structure/B2785204.png)
![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2785205.png)
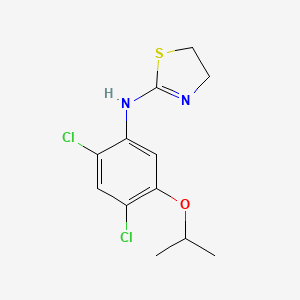

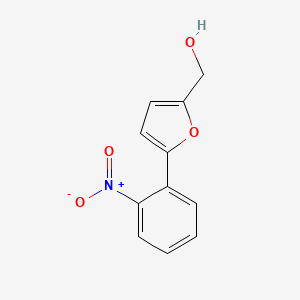
![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6-fluoroquinazoline](/img/structure/B2785215.png)
![5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde](/img/structure/B2785217.png)
![2-Chloro-1-(9-fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)propan-1-one](/img/structure/B2785219.png)